REACTION_CXSMILES
|
[N:1]([N:3]([CH2:7][CH2:8][O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1)C(N)=O)=O.[OH-].[Na+]>CCOCC.CCCCC>[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[O:9][CH2:8][CH:7]=[N+:3]=[N-:1] |f:1.2|
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Name
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|
Quantity
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41.8 g
|
Type
|
reactant
|
Smiles
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N(=O)N(C(=O)N)CCOC1OCCCC1
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Name
|
|
Quantity
|
450 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
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Type
|
CUSTOM
|
Details
|
The solution is stirred for an additional 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the layers are separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over sodium hydroxide pellets at 0°C for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O1C(CCCC1)OCC=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |